molecular formula C13H7ClFN3O2 B12612078 6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione CAS No. 918961-29-2

6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione

Cat. No.: B12612078
CAS No.: 918961-29-2
M. Wt: 291.66 g/mol
InChI Key: QLTVTSNGXZNRRK-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position, a fluoroanilino group at the 5th position, and a dione structure at the 4th and 7th positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroindazole and 4-fluoroaniline.

    Formation of Intermediate: The 6-chloroindazole is reacted with 4-fluoroaniline under specific conditions to form an intermediate compound.

    Cyclization and Oxidation: The intermediate compound undergoes cyclization and oxidation reactions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the dione structure.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to disease progression.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-fluoroaniline: A similar compound with a bromo group instead of an indazole ring.

    2-Fluoro-4-methylaniline: Another related compound with a methyl group instead of an indazole ring.

Uniqueness

6-Chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione is unique due to its specific indazole structure, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications.

Properties

CAS No.

918961-29-2

Molecular Formula

C13H7ClFN3O2

Molecular Weight

291.66 g/mol

IUPAC Name

6-chloro-5-(4-fluoroanilino)-1H-indazole-4,7-dione

InChI

InChI=1S/C13H7ClFN3O2/c14-9-11(17-7-3-1-6(15)2-4-7)12(19)8-5-16-18-10(8)13(9)20/h1-5,17H,(H,16,18)

InChI Key

QLTVTSNGXZNRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)F

Origin of Product

United States

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